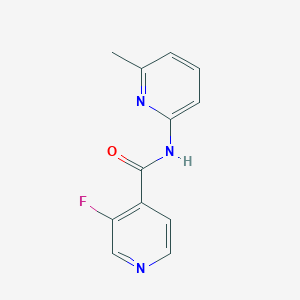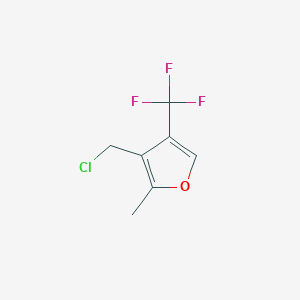![molecular formula C22H21N5O3S B2562583 6-[[4-(4-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-22-1](/img/structure/B2562583.png)
6-[[4-(4-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups including a pyrimidine dione, a triazole, and a methoxyphenyl group . It is related to a class of compounds known as triazole-pyrimidine hybrids .
Synthesis Analysis
The synthesis of similar compounds involves several steps, including alkylation and reduction . For example, 4-(4-Methoxyphenyl)-5-phenyl–4H-1,2,4-triazole-3-thiol was alkylated to 2-{[4-(-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one in alkaline conditions using 2-bromo-1-phenylethanone .Scientific Research Applications
Synthesis and Reactivity
The compound under discussion, due to its complex structure, might be involved in research focused on the synthesis and reactivity of similar organic molecules. For instance, Mekuskiene and Vainilavicius (2006) explored the cyclization of specific carbonyl-thiosemicarbazides, leading to derivatives that could be structurally related to the target compound through their involvement in reactions with electrophiles. Such studies contribute to understanding the synthesis pathways and reactivity of pyrimidine-dione derivatives, including possible applications in developing new chemical entities with desired biological activities (Mekuskiene & Vainilavicius, 2006).
Antimicrobial Activity
Research on organophosphorus compounds, such as the study conducted by Younes, Mohamed, and Albayati (2013), often investigates the antimicrobial potential of new chemical entities. The synthesized pyrimidopyrano[2,3-d][1,3,2]thiazaphosphinine derivatives, for example, demonstrated good inhibitory effects against various microorganisms. This suggests that structurally complex pyrimidine derivatives, potentially including the compound , could be explored for their antimicrobial properties, contributing to the search for new antimicrobial agents (Younes, Mohamed, & Albayati, 2013).
Herbicidal Activity
The research on dimethoxypyrimidines, such as the one by Nezu et al. (1996), investigates the herbicidal activity of pyrimidine derivatives. Their findings on the herbicidal properties of 6-(4-phenoxyphenoxy)pyrimidines highlight the potential of structurally related compounds in agricultural applications. This suggests a possible area of exploration for the compound under discussion, focusing on its utility in developing new herbicides with high efficacy and selectivity (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).
Antiviral Activity
El-Etrawy and Abdel-Rahman (2010) synthesized derivatives of pyrimidine-dione with potential antiviral activity. Their work on 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives against Hepatitis A virus and Herpes simplex virus type-1 showcases the antiviral research potential of pyrimidine derivatives. This opens up an avenue for investigating the target compound for its possible antiviral properties, contributing to the development of new antiviral drugs (El-Etrawy & Abdel-Rahman, 2010).
Future Directions
Properties
IUPAC Name |
6-[[4-(4-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-4-3-5-15(10-14)13-31-22-26-25-19(11-16-12-20(28)24-21(29)23-16)27(22)17-6-8-18(30-2)9-7-17/h3-10,12H,11,13H2,1-2H3,(H2,23,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEXSGIUTNPVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2562501.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2562505.png)

![[3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate](/img/structure/B2562507.png)
![3-{[(4-Methoxyphenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2562511.png)




![4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/no-structure.png)
![5-chloro-2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2562520.png)
![3-(4-chlorophenyl)-5-[2-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B2562521.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2562523.png)
